2-Chloro-5-iodobenzoyl chloride
Overview
Description
“2-Chloro-5-iodobenzoyl chloride” is a chemical compound . It is an aromatic compound that contains two different halogens (chlorine and iodine) and a carboxyl group .
Synthesis Analysis
The synthesis of “2-Chloro-5-iodobenzoyl chloride” involves several steps. One method starts with low-cost methyl anthranilate as the starting raw material . The process includes iodination, substitution, a Sandmeyer reaction, and hydrolysis . The yield of “2-Chloro-5-iodobenzoic acid” is up to 80% .
Molecular Structure Analysis
The molecular formula of “2-Chloro-5-iodobenzoyl chloride” is C7H4ClIO . Its average mass is 282.463 Da and its monoisotopic mass is 281.894440 Da .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-Chloro-5-iodobenzoyl chloride” include iodination, substitution, a Sandmeyer reaction, and hydrolysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-iodobenzoic acid”, a related compound, are as follows: It has a molecular weight of 282.46 . It is a solid at room temperature .
Scientific Research Applications
Isoindolin-1-ones Synthesis
2-Chloro-5-iodobenzoyl chloride has been utilized in the synthesis of isoindolin-1-ones. This process involves palladium-catalyzed intermolecular coupling and heteroannulation with imines, highlighting its application in complex organic synthesis (Cho et al., 2000).
Isoindolones Synthesis
The compound is also involved in the preparation of isoindolones. This is achieved through a lithium-iodide exchange-induced intramolecular Wurtz-Fittig reaction, showcasing its versatility in synthesizing heterocyclic compounds (Campbell et al., 2010).
Benzoselenophene Derivatives Synthesis
2-Chloro-5-iodobenzoyl chloride finds application in the synthesis of 2-substituted 3-hydroxybenzo[b]selenophenes. This process involves treatment with nitrogen nucleophiles, indicating its role in the synthesis of selenophene derivatives (Lisiak & Młochowski, 2009).
Chemical Process Involvement
Advanced Oxidation Processes
In the context of advanced oxidation processes, the dual effect of chloride on dye degradation has been reported, where high concentrations of chloride can enhance dye decoloration. This finding implies the compound's potential involvement in water treatment and pollution control processes (Yuan et al., 2011).
Palladium Complexes Formation
The chemical also plays a role in forming palladium(II) complexes with novel chelating iminocarbene ligands, indicating its utility in the development of complex coordination compounds (Frøseth et al., 2003).
Antimicrobial Compound Synthesis
Additionally, 2-Chloro-5-iodobenzoyl chloride is involved in synthesizing novel antimicrobial 2-substituted-3-methylbenzofuran derivatives, demonstrating its importance in pharmaceutical chemistry (Abdel‐Aziz et al., 2009).
Material Science Applications
Halogen-Bridged Coordination Polymers
In material science, it contributes to the self-assembly of halogen-bridged coordination polymers, which form lyotropic liquid crystals, indicating its application in the development of nanomaterials and liquid crystal technology (Kuwahara et al., 2012).
Phenanthrene Derivatives Formation
The compound is also involved in the iridium-catalyzed annulative coupling of 2-arylbenzoyl chlorides with alkynes, leading to selective formation of phenanthrene derivatives, further underscoring its significance in organic synthesis and materials science (Nagata et al., 2014).
Safety And Hazards
“2-Chloro-5-iodobenzoic acid” is considered hazardous. It is toxic if swallowed and harmful if inhaled . It can cause skin and eye irritation . It is very toxic to aquatic life . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing hands and skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
properties
IUPAC Name |
2-chloro-5-iodobenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2IO/c8-6-2-1-4(10)3-5(6)7(9)11/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBYUOHFEZMJTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-iodobenzoyl chloride | |
CAS RN |
281652-58-2 | |
Record name | 2-Chloro-5-iodobenzoyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MF46VVD5RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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